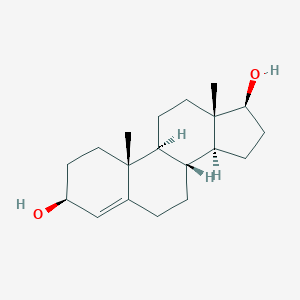
4-Androstenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 4-Androstenediol can be synthesized from phytosterols through microbial transformation. Mycobacterium strains, such as Mycobacterium neoaurum, are commonly used for this purpose. The process involves the conversion of phytosterols to 4-androstene-3,17-dione, which is then further reduced to this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes using genetically engineered Mycobacterium strains. These strains are optimized to enhance the yield and purity of the product. The fermentation process is followed by extraction and purification steps to obtain high-purity this compound .
化学反应分析
Types of Reactions: 4-Androstenediol undergoes various chemical reactions, including:
Oxidation: Conversion to 4-androstene-3,17-dione.
Reduction: Conversion from 4-androstene-3,17-dione to this compound.
Substitution: Reactions involving the hydroxyl groups at positions 3 and 17.
Common Reagents and Conditions:
Oxidation: Commonly performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Typically carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Oxidation: 4-androstene-3,17-dione.
Reduction: this compound.
科学研究应用
4-Androstenediol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various steroidal compounds.
Biology: Studied for its role in the biosynthesis of testosterone and its effects on androgen and estrogen receptors.
Medicine: Investigated for its potential use in hormone replacement therapy and as a performance-enhancing substance.
Industry: Utilized in the production of steroidal pharmaceuticals and supplements.
作用机制
4-Androstenediol exerts its effects primarily through its conversion to testosterone. It acts as a weak partial agonist of the androgen receptor, meaning it can activate the receptor but with lower efficacy compared to testosterone. Additionally, it has very weak estrogenic activity, binding to estrogen receptors with much lower affinity than estradiol .
相似化合物的比较
5-Androstenediol: Another isomer of androstenediol, which is less androgenic and more estrogenic compared to 4-androstenediol.
Androstenedione: A precursor to both testosterone and estrone, with a different enzymatic pathway for conversion.
Dehydroepiandrosterone (DHEA): A steroid hormone that serves as a precursor to androstenediol and other androgens and estrogens
Uniqueness: this compound is unique due to its higher conversion rate to testosterone compared to other similar compounds. This makes it a more potent precursor for testosterone synthesis, which is why it is often preferred in research and industrial applications .
属性
CAS 编号 |
1156-92-9 |
|---|---|
分子式 |
C19H30O2 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
(9S,10R,13S,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13?,14?,15-,16-,17?,18-,19-/m0/s1 |
InChI 键 |
BTTWKVFKBPAFDK-UALLODJUSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |
手性 SMILES |
C[C@]12CC[C@H]3C([C@@H]1CCC2O)CCC4=CC(CC[C@]34C)O |
规范 SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |
外观 |
Powder |
Key on ui other cas no. |
1156-92-9 |
物理描述 |
Solid |
同义词 |
(3beta,17alpha)-4-androstene-3,17-diol (3beta,17beta)-4-androstene-3,17-diol 4-androstene-3 alpha,17 beta-diol 4-androstene-3,17-diol 4-androstene-3,17-diol, T(-3)-4-(14)C-labeled androst-4-ene-3,17-diol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















